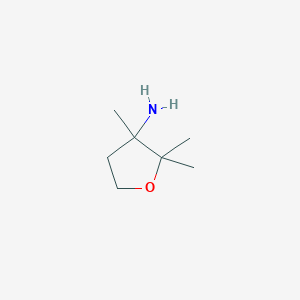

2,2,3-Trimethyloxolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,2,3-trimethyloxolan-3-amine |

InChI |

InChI=1S/C7H15NO/c1-6(2)7(3,8)4-5-9-6/h4-5,8H2,1-3H3 |

InChI Key |

HOYVUTMERXRYES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCO1)(C)N)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2,2,3 Trimethyloxolan 3 Amine

Advanced Spectroscopic Characterization for Molecular Architecture

Spectroscopic techniques provide detailed information regarding the molecule's functional groups, connectivity, and electronic environment in various states.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing the molecule's vibrational modes. The spectra are characterized by absorptions corresponding to the stretching and bending of specific bonds within the molecule. For 2,2,3-Trimethyloxolan-3-amine, the key functional groups are the primary amine (-NH2), the cyclic ether (C-O-C), and the alkyl (C-H) moieties.

Primary aliphatic amines typically exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. libretexts.org The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range. The characteristic C-O-C stretching of the oxolane ring would produce a strong absorption band, typically around 1150–1070 cm⁻¹. The various C-H bonds of the methyl and methylene (B1212753) groups will show stretching vibrations just below 3000 cm⁻¹ and bending vibrations in the 1470–1365 cm⁻¹ region.

While FTIR spectroscopy measures the change in dipole moment, Raman spectroscopy detects changes in polarizability. Raman is often more sensitive to symmetric vibrations and the C-C backbone. Therefore, combining both techniques provides a more complete vibrational analysis. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C-H Asymmetric Stretch | Methyl/Methylene (-CH₃, -CH₂) | 2975 - 2950 | Strong |

| C-H Symmetric Stretch | Methyl/Methylene (-CH₃, -CH₂) | 2885 - 2860 | Strong |

| C-H Bending | Methyl/Methylene (-CH₃, -CH₂) | 1470 - 1365 | Variable |

| C-O-C Asymmetric Stretch | Cyclic Ether | 1150 - 1070 | Strong |

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each non-equivalent proton. The protons of the amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally in the 0.5-5.0 ppm range. libretexts.org The protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and would appear downfield, likely in the 2.3-3.0 ppm region. libretexts.org The three methyl groups would give rise to distinct singlets, with their exact chemical shifts influenced by their position on the oxolane ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. Carbons directly bonded to the nitrogen atom are expected in the 10-65 ppm range. libretexts.org The carbon atom at position 3, being a quaternary carbon bonded to both an amine and a methyl group, would have a characteristic shift. Similarly, the quaternary carbon at position 2, bonded to the oxygen and two methyl groups, would be significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position/Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -NH ₂ | Amine Protons | 0.5 - 5.0 (broad s) | - |

| C2-CH ₃ (x2) | Methyl Protons | ~1.2 - 1.5 (s) | ~25 - 35 |

| C3-CH ₃ | Methyl Protons | ~1.1 - 1.4 (s) | ~20 - 30 |

| C4-H ₂ | Methylene Protons | ~1.6 - 2.2 (m) | ~30 - 40 |

| C5-H ₂ | Methylene Protons | ~3.5 - 4.0 (m) | ~65 - 75 |

| C 2 | Quaternary Carbon | - | ~80 - 90 |

| C 3 | Quaternary Carbon | - | ~50 - 65 |

| C 4 | Methylene Carbon | - | ~30 - 40 |

| C 5 | Methylene Carbon | - | ~65 - 75 |

(Note: s = singlet, m = multiplet. Shifts are approximate and can vary based on solvent and experimental conditions.)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, such as this compound (C₇H₁₅NO), will have an odd nominal molecular weight. The mass spectrum of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized nitrogen-containing cation. libretexts.org For this compound, the most likely α-cleavage event would be the loss of an ethyl radical from the oxolane ring or a methyl radical, leading to characteristic fragment ions. The loss of the largest alkyl group is often preferred. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | α-cleavage (loss of a methyl group from C2 or C3) |

| 100 | [M - C₂H₅]⁺ | α-cleavage (cleavage of C3-C4 bond, loss of ethyl radical) |

| 86 | [C₄H₁₀N]⁺ | Ring-opening followed by cleavage |

Crystallographic Studies of this compound and Relevant Analogs

While spectroscopic methods reveal molecular structure in solution or bulk, single-crystal X-ray diffraction provides the definitive atomic arrangement in the solid state.

Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the this compound molecule in the crystal lattice. mdpi.com This technique would confirm the connectivity established by NMR and reveal the preferred conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain. The analysis would also precisely locate all hydrogen atoms, including those of the amine group, which are crucial for understanding intermolecular interactions. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, describing the symmetry of the unit cell. eurjchem.com

Computational Chemistry for Electronic Structure and Dynamics

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's optimized geometry and its electronic properties, such as orbital energies and electron density distribution. For this compound, specific DFT studies that would provide these insights are currently absent from the scientific literature. Such studies would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation, yielding the lowest energy structure of the molecule. The results would provide precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would offer crucial information about its reactivity and electronic transitions.

Conformational Landscape Exploration via Molecular Modeling

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. The study of this conformational landscape is critical for understanding a molecule's physical and biological properties. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the potential energy surface and identify stable conformers. A thorough conformational analysis of this compound would reveal the relative energies of its different spatial arrangements and the energy barriers between them. This information is vital for predicting the most probable shape the molecule will adopt under different conditions. At present, no such dedicated studies have been published.

Reactivity and Chemical Transformations of 2,2,3 Trimethyloxolan 3 Amine

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group in 2,2,3-Trimethyloxolan-3-amine is a key center for its chemical reactivity. The presence of three alkyl substituents on the nitrogen atom influences its steric accessibility and basicity.

Tertiary amines readily react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide. For this compound, this can be represented as:

R₃N + R'-X → R₃R'N⁺X⁻

Where R₃N is this compound, R' is an alkyl group, and X is a halide. The rate of this Sₙ2 reaction is influenced by the nature of the alkyl halide and the solvent polarity.

As bases, tertiary amines react with acids to form salts. The reaction of this compound with an acid, such as hydrochloric acid, would yield the corresponding ammonium salt:

(CH₃)₃(C₄H₆O)N + HCl → [(CH₃)₃(C₄H₆O)NH]⁺Cl⁻

The formation of these salts is a fundamental property of amines and is crucial for their purification and handling.

Table 1: Predicted Quaternization and Salt Formation Reactions of this compound

| Reactant | Product | Reaction Type |

| Methyl Iodide | 2,2,3-Trimethyloxolan-3-aminium iodide | Quaternization |

| Hydrochloric Acid | 2,2,3-Trimethyloxolan-3-aminium chloride | Salt Formation |

| Sulfuric Acid | 2,2,3-Trimethyloxolan-3-aminium sulfate | Salt Formation |

Tertiary amines can be oxidized to form amine N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. The N-oxide of this compound would be a zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen.

R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

Amine N-oxides can undergo thermal rearrangements. A notable example is the Cope elimination, where an N-oxide with a β-hydrogen atom undergoes syn-elimination upon heating to yield an alkene and a hydroxylamine. The specific rearrangement pathways for the N-oxide of this compound would depend on the stereochemistry and the accessibility of β-hydrogens on the alkyl groups attached to the nitrogen. Another potential rearrangement is the Meisenheimer rearrangement, which involves a nih.govwhiterose.ac.uk- or whiterose.ac.ukasianpubs.org-sigmatropic shift.

The removal of an alkyl group from a tertiary amine, or dealkylation, is a significant transformation in organic synthesis. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for the dealkylation of tertiary amines. This reaction proceeds through a quaternary cyanoammonium salt intermediate, which then fragments to an alkyl bromide and a disubstituted cyanamide (B42294). Subsequent hydrolysis of the cyanamide yields a secondary amine.

Another common method involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The reaction of a tertiary amine with a chloroformate yields a carbamate, which can then be hydrolyzed or cleaved to give the secondary amine. The choice of reagent and reaction conditions can often provide selectivity in which alkyl group is removed.

Reactions of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively unreactive cyclic ether. Its reactions typically require harsh conditions or the presence of strong acids to activate the ether oxygen.

The oxolane ring can be cleaved by strong acids, such as hydroiodic acid or hydrobromic acid, at elevated temperatures. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion, leading to the formation of a haloalcohol. For this compound, this would result in a linear derivative with a terminal halide and a hydroxyl group, in addition to the tertiary amine functionality. The regioselectivity of the ring opening would be influenced by steric and electronic factors of the substituents on the oxolane ring.

Direct functionalization of the saturated carbon atoms of the oxolane ring is generally challenging due to their low reactivity. However, radical halogenation could potentially introduce a halogen atom onto the ring, which could then serve as a handle for further synthetic modifications. Such reactions often lack selectivity and may lead to a mixture of products. More controlled functionalization would likely require the introduction of activating groups or the use of advanced catalytic methods, for which specific data on this compound is not available.

Reactions with Other Functional Groups in Modified Analogs

While no modified analogs of this compound are described in the current body of scientific literature, it is possible to theorize on the potential reactions of such compounds. The introduction of other functional groups onto the oxolane ring or the N-alkyl substituents would likely lead to a range of chemical transformations.

For instance, the presence of a hydroxyl group would allow for esterification or etherification reactions. A carbonyl group could undergo nucleophilic addition or condensation reactions. The introduction of a halogen could pave the way for substitution or elimination reactions, potentially leading to the formation of unsaturated derivatives. The reactivity of these hypothetical analogs would be governed by the interplay of the steric hindrance imposed by the trimethyl-substituted quaternary center and the electronic effects of the newly introduced functional groups.

Table 1: Hypothetical Reactions of Functionalized this compound Analogs

| Functional Group Introduced | Potential Reaction Type | Potential Reagents | Expected Product Class |

| Hydroxyl (-OH) | Esterification | Carboxylic acid, Acid chloride | Ester |

| Etherification | Alkyl halide, Strong base | Ether | |

| Carbonyl (C=O) | Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol |

| Grignard Reaction | Organomagnesium halide | Tertiary Alcohol | |

| Halogen (-X) | Nucleophilic Substitution | Azide, Cyanide, Alkoxide | Substituted Oxolane |

| Elimination | Strong base | Alkenyl Oxolane |

It is important to emphasize that the data presented in this table is purely speculative and awaits experimental validation.

Mechanistic Investigations of Novel Reaction Pathways

Given the absence of published research on the reactivity of this compound, there are no established mechanistic investigations of its novel reaction pathways. However, the unique structural features of this molecule, namely the sterically hindered tertiary amine adjacent to a quaternary carbon on an oxolane ring, suggest that it could participate in intriguing and potentially novel chemical transformations.

Future mechanistic studies could explore avenues such as:

Ring-Opening Reactions: While the tetrahydrofuran (B95107) ring is generally stable, the presence of the bulky 2,2,3-trimethyl substitution pattern might influence its susceptibility to ring-opening under specific conditions, such as with strong Lewis acids or during certain catalytic processes. Mechanistic investigations would aim to elucidate the intermediates and transition states involved in such a transformation.

Oxidative Transformations: The tertiary amine moiety could be a site for oxidation, potentially leading to the formation of an N-oxide. The steric hindrance around the nitrogen atom would likely play a significant role in the kinetics and mechanism of such a reaction.

Rearrangement Reactions: Under certain conditions, such as treatment with strong acids or upon photolysis, the molecule could potentially undergo skeletal rearrangements. Mechanistic studies would be crucial to understand the driving forces and pathways of any such novel transformations.

Computational chemistry could serve as a powerful tool to predict potential reaction pathways and to model the transition states of hypothetical reactions, thereby guiding future experimental work in this unexplored area of organic chemistry.

Derivatives and Analogs of 2,2,3 Trimethyloxolan 3 Amine: Synthesis and Research

Synthesis of Substituted 2,2,3-Trimethyloxolan-3-amine Derivatives

Detailed synthetic protocols for the direct substitution on the this compound scaffold are not extensively documented in publicly available scientific literature. However, general principles of organic synthesis allow for the theoretical design of pathways to modify the amino group. Standard N-alkylation or N-acylation reactions could be employed to introduce various substituents.

For instance, the primary amine of a conceptual this compound could be reacted with alkyl halides or acyl chlorides to yield N-substituted derivatives. The reaction conditions would likely involve a suitable base to neutralize the acid generated during the reaction. The choice of solvent and temperature would be critical to optimize the yield and minimize potential side reactions.

Interactive Data Table: Hypothetical N-Substituted Derivatives of this compound

| Derivative Name | R-Group on Nitrogen | Potential Synthetic Reagent |

| N-ethyl-2,2,3-trimethyloxolan-3-amine | Ethyl | Ethyl iodide |

| N-acetyl-2,2,3-trimethyloxolan-3-amine | Acetyl | Acetyl chloride |

| N-benzoyl-2,2,3-trimethyloxolan-3-amine | Benzoyl | Benzoyl chloride |

This table presents hypothetical derivatives and the reagents that could be used for their synthesis based on general chemical principles, as specific literature for this compound is not available.

Investigation of Stereoisomers and Their Distinct Chemical Behavior

The this compound structure contains a chiral center at the C3 position, and if the substituents at other positions create additional stereocenters, multiple diastereomers and enantiomers are possible. The stereoselective synthesis of such isomers is a crucial aspect of medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities.

While specific studies on the stereoisomers of this compound are not readily found, the existence of entries for specific stereoisomers like (2R,3R)-N,N,2-trimethyloxolan-3-amine in chemical databases such as PubChem confirms their consideration in chemical space nih.gov. The distinct chemical behavior of stereoisomers is a fundamental concept in organic chemistry, where differences in the spatial arrangement of atoms can lead to variations in reaction rates, product distributions in stereoselective reactions, and interactions with other chiral molecules.

Exploration of Related Heterocyclic Amine Scaffolds

The synthesis of a wide variety of heterocyclic amines is a very active area of research. Methodologies developed for the synthesis of other heterocyclic amines can often be adapted for the preparation of novel oxolane derivatives. For example, efficient methods have been developed for the synthesis of 3-amino-1,2,4-triazoles nih.gov. While structurally different from oxolanes, the strategies for introducing and manipulating amino groups in these systems could potentially be applied to the synthesis of amino-substituted oxolanes.

Furthermore, research into the synthesis of C-amino-C-carboxycarboranes demonstrates the development of methods for introducing amino and carboxylic acid functionalities onto complex polyhedral structures, highlighting the broad interest in bifunctional molecules nih.gov. The principles of these synthetic transformations could inspire novel routes to functionalized oxolane amines.

Applications of 2,2,3 Trimethyloxolan 3 Amine As a Synthetic Intermediate

Role in the Construction of Architecturally Complex Organic Molecules

Utility in Catalyst Design and Ligand Synthesis

The utility of 2,2,3-trimethyloxolan-3-amine in the design of catalysts and the synthesis of ligands is an area that appears to be underexplored in the current body of scientific research. Amines are fundamental components of many ligands used in transition metal catalysis, where they can coordinate to the metal center and influence its catalytic activity, selectivity, and stability. The structure of this compound, featuring a chiral center and a heterocyclic oxygen atom, presents theoretical potential for its development into a novel ligand for asymmetric catalysis. However, published studies detailing its successful incorporation into catalytic systems or its performance as a ligand in stereoselective reactions are not currently available.

Precursor for the Synthesis of Functionalized Materials

There is a lack of specific information in the scientific literature detailing the use of this compound as a precursor for the synthesis of functionalized materials. In principle, the primary amine group could be utilized for grafting onto polymer backbones or surfaces of materials like silica or metal oxides to introduce specific functionalities. Such modifications can alter the material's properties, such as its surface energy, hydrophilicity, or its ability to coordinate with other molecules. However, specific research demonstrating the application of this compound for these purposes has not been identified.

Future Research Directions and Persistent Challenges for 2,2,3 Trimethyloxolan 3 Amine

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic protocols specifically for 2,2,3-Trimethyloxolan-3-amine. The development of efficient and sustainable methods for its preparation is a critical first step. Drawing inspiration from the synthesis of other substituted oxolanes and tertiary amines, several hypothetical routes could be explored. For instance, a plausible strategy could involve the intramolecular cyclization of a suitably functionalized amino alcohol. Another approach could be the reductive amination of a corresponding ketone precursor, 2,2,3-trimethyloxolan-3-one.

Future research in this area should prioritize the use of environmentally benign reagents, catalytic methods, and processes that adhere to the principles of green chemistry. The optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, will be crucial to maximize yield and minimize waste.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Precursors | Key Transformation | Potential Advantages |

| Intramolecular Cyclization | Substituted amino alcohol | Ring-closing reaction | Control over stereochemistry |

| Reductive Amination | 2,2,3-trimethyloxolan-3-one | Imine formation and reduction | Potentially high atom economy |

| Nucleophilic Substitution | Halogenated oxolane and an amine | SN2 reaction | Modular approach |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough characterization of this compound is essential. Advanced spectroscopic techniques will be indispensable in elucidating its precise molecular structure and electronic properties. While specific data is unavailable, predictions can be made based on the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy will be vital for confirming the connectivity of the atoms. The 1H NMR spectrum is expected to show distinct signals for the three methyl groups and the protons on the oxolane ring. The chemical shifts and coupling patterns will provide detailed information about the local chemical environment of each proton. 13C NMR will complement this by identifying all seven carbon atoms in the molecule.

Infrared (IR) spectroscopy should reveal characteristic absorption bands. The C-N stretching vibration of the tertiary amine is anticipated in the 1250-1020 cm-1 region for aliphatic amines. The C-O-C stretching of the oxolane ring would likely appear in the 1150-1085 cm-1 range. The absence of N-H stretching bands around 3300-3500 cm-1 would confirm the tertiary nature of the amine.

Computational chemistry offers a powerful tool to complement experimental findings. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's three-dimensional geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties like orbital energies and charge distribution. Such theoretical studies can provide insights into the molecule's stability, conformational preferences, and potential reactivity hotspots.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Signals for three distinct methyl groups; complex multiplet patterns for oxolane ring protons. |

| 13C NMR | Seven distinct carbon signals corresponding to the molecular structure. |

| IR Spectroscopy | Absence of N-H stretch; presence of C-N and C-O-C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C7H15NO. |

Unveiling Novel Reactivity and Transformation Pathways

The reactivity of this compound is a complete unknown. The presence of a tertiary amine and an ether linkage within a compact cyclic structure suggests a rich and potentially unique chemical behavior. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule.

Future investigations should explore its reactivity with a variety of electrophiles. For example, its reaction with alkyl halides could lead to the formation of quaternary ammonium (B1175870) salts. Its potential as a ligand for metal catalysts is another avenue worth exploring. The stability of the oxolane ring under various reaction conditions, including acidic and basic media, also needs to be determined. The steric hindrance provided by the three methyl groups in close proximity to the amine functionality is likely to play a significant role in its reactivity, potentially leading to selective transformations.

Discovery of Emerging Roles as a Versatile Synthetic Building Block

The true potential of this compound may lie in its utility as a synthetic building block. Its unique combination of a heterocyclic core and a tertiary amine functional group could be leveraged to construct more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Once efficient synthetic routes are established, the molecule could be derivatized in numerous ways. The tertiary amine could be oxidized to an N-oxide, or the oxolane ring could potentially be opened under specific conditions to reveal new functionalities. The incorporation of this motif into larger molecular scaffolds could impart interesting physical and biological properties. The chiral center at the C3 position also suggests that enantiomerically pure forms of this compound could serve as valuable chiral synthons. The exploration of its use in the synthesis of novel heterocyclic systems and as a scaffold for combinatorial libraries represents a promising direction for future research.

Q & A

Q. What are the primary synthetic routes for 2,2,3-Trimethyloxolan-3-amine, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via reductive amination of ketones or aldehydes with ammonia derivatives. Key methods include:

- Ring-opening amination : Reacting substituted oxolanes (tetrahydrofuran derivatives) with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .

- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to introduce the amine group stereospecifically .

Q. Optimization strategies :

- Varying solvent polarity (e.g., THF vs. ethanol) to control reaction kinetics.

- Adjusting temperature (40–80°C) to balance yield and byproduct formation.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Peaks for oxolane protons (δ 3.5–4.0 ppm) and methyl groups (δ 1.0–1.5 ppm). Amine protons may appear broad due to exchange .

- ¹³C NMR : Oxolane carbons (70–80 ppm), quaternary carbons near 35–45 ppm .

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1050–1150 cm⁻¹) .

- Mass spectrometry : Molecular ion peak (m/z ~143) and fragmentation patterns (e.g., loss of methyl groups) .

Q. What safety precautions are critical when handling this compound in the lab?

Answer: Based on GHS classifications for structurally similar amines :

- Hazards : Skin/eye irritation (Category 2), acute toxicity (oral/inhalation Category 4).

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Spill management : Neutralize with dilute acetic acid, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Optimize molecular geometry to identify electrophilic centers (e.g., oxolane oxygen) and nucleophilic amine sites.

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides) .

- Solvent effects : Use COSMO-RS models to simulate solvation energies in polar aprotic solvents like DMF .

Q. How to resolve contradictions in reported solubility data for this compound?

Answer: Conflicting solubility values (e.g., in water vs. ethanol) may arise from:

- Impurity profiles : Use HPLC (C18 column, UV detection at 254 nm) to assess purity .

- Temperature dependence : Measure solubility at standardized conditions (e.g., 25°C) via gravimetric analysis.

- Crystallinity : Compare amorphous vs. crystalline forms using X-ray diffraction .

Q. What strategies enhance the stereochemical stability of this compound derivatives?

Answer:

- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc to stabilize the amine during reactions .

- Chiral auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry in alkylation steps .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired diastereomers .

Q. How to design a kinetic study for the degradation of this compound under oxidative conditions?

Answer:

- Experimental setup :

- Expose the compound to H₂O₂/UV light and sample at intervals (0, 1, 3, 6, 12 hrs).

- Monitor degradation via LC-MS (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) .

- Kinetic modeling :

- Fit data to pseudo-first-order kinetics: .

- Calculate half-life () and activation energy via Arrhenius plots .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound?

Answer:

- Enantioselectivity : Chiral catalysts (e.g., BINAP-Ru complexes) often yield ≤80% ee due to steric hindrance .

- Substrate scope : Bulky substituents on the oxolane ring reduce reaction efficiency.

- Scalability : Homogeneous catalysts (e.g., Pd/C) are difficult to recover; heterogeneous alternatives are under exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.